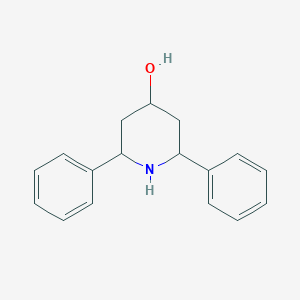

2,6-Diphenylpiperidin-4-ol

CAS No.: 2403-90-9

Cat. No.: VC14219681

Molecular Formula: C17H19NO

Molecular Weight: 253.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2403-90-9 |

|---|---|

| Molecular Formula | C17H19NO |

| Molecular Weight | 253.34 g/mol |

| IUPAC Name | 2,6-diphenylpiperidin-4-ol |

| Standard InChI | InChI=1S/C17H19NO/c19-15-11-16(13-7-3-1-4-8-13)18-17(12-15)14-9-5-2-6-10-14/h1-10,15-19H,11-12H2 |

| Standard InChI Key | VCBGAQUNICXDAK-UHFFFAOYSA-N |

| Canonical SMILES | C1C(CC(NC1C2=CC=CC=C2)C3=CC=CC=C3)O |

Introduction

Chemical Identification and Structural Properties

Molecular Structure and Nomenclature

2,6-Diphenylpiperidin-4-ol belongs to the piperidine alkaloid family, featuring a six-membered saturated ring with nitrogen at position 1. The IUPAC name derives from the substitution pattern: phenyl groups at carbons 2 and 6, and a hydroxyl group at carbon 4. Alternative names include 4-piperidinol-2,6-diphenyl and 2,6-diphenyl-4-hydroxypiperidine . The compound’s exact mass is 253.147 g/mol, with a PSA (polar surface area) of 32.26 Ų and a LogP (octanol-water partition coefficient) of 3.54, indicating moderate lipophilicity .

The piperidine ring adopts a chair conformation, stabilized by intramolecular hydrogen bonding between the hydroxyl group and the nitrogen atom. X-ray crystallography of related derivatives reveals that substituents at the 3-position (e.g., methyl or ethyl groups) influence ring puckering and intermolecular interactions .

Physicochemical Characteristics

Key physicochemical properties include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 253.34 g/mol |

| Exact Mass | 253.147 g/mol |

| LogP | 3.54 |

| Polar Surface Area | 32.26 Ų |

| HS Code | 2933399090 |

The compound falls under HS Code 2933399090, classifying it as a heterocyclic compound with an unfused pyridine ring . Its tax rebate rate is 13.0%, with MFN and general tariffs of 6.5% and 20.0%, respectively .

Synthesis and Analytical Data

Synthetic Routes

The synthesis of 2,6-diphenylpiperidin-4-ol was first reported by Rajanarayanan and Jeyaraman in 1991 via a multi-step process involving the condensation of benzaldehyde derivatives with ammonium acetate, followed by cyclization and reduction . While the exact reaction conditions remain proprietary, subsequent modifications have introduced alkyl groups at the 3-position to enhance bioactivity . For example, 3,3-dimethyl-2,6-diphenylpiperidin-4-ol (D2) and 3,3-diethyl-2,6-diphenylpiperidin-4-ol (D6) are synthesized by alkylating the parent compound with methyl or ethyl halides under basic conditions .

Analytical Characterization

Nuclear magnetic resonance (NMR) spectra of the parent compound show characteristic peaks for the piperidine ring protons (δ 1.5–2.5 ppm), aromatic protons (δ 7.2–7.4 ppm), and the hydroxyl proton (δ 3.8 ppm) . Mass spectrometry confirms the molecular ion peak at m/z 253.147, consistent with the exact mass . High-performance liquid chromatography (HPLC) purity assessments indicate a baseline separation of ~51% for the parent compound, with derivatives achieving >95% purity after column chromatography .

Computational Studies and Molecular Docking

Renin Inhibition for Hypertension Management

In a landmark study, Meenakumari et al. (2019) evaluated seven 2,6-diphenylpiperidin-4-ol derivatives (D1–D7) as renin (4PYV) inhibitors using Schrödinger’s Glide docking suite . Renin, a key enzyme in the renin-angiotensin system, regulates blood pressure and is a target for antihypertensive drugs. The derivatives exhibited docking scores (Glide gscore) ranging from -4.45 to -6.731 kcal/mol, with binding energies (MM-GBSA) as low as -35.71 kcal/mol for D2 .

Table 1: Docking Scores and Binding Energies of Derivatives

| Compound | Docking Score (kcal/mol) | XP GScore (kcal/mol) | MM-GBSA (kcal/mol) |

|---|---|---|---|

| D1 | -4.45 | -4.45 | -17.45 |

| D2 | -6.04 | -6.04 | -35.71 |

| D6 | -6.73 | -6.73 | -29.47 |

| D7 | -6.05 | -6.05 | -30.64 |

Compound D2 formed hydrogen bonds with THR-77 and ASP-32 residues, while D6 and D7 interacted with ASP-32 and PHE-117, stabilizing the ligand-protein complex . These interactions mimic those of clinical renin inhibitors like aliskiren, underscoring the scaffold’s potential in antihypertensive drug design .

Antiulcer Activity via 2B7N Protein Binding

Kumar et al. (2021) designed 673 derivatives of 2,6-diphenylpiperidin-4-one (a ketone analog) and identified 2,6-bis(3,4-dihydroxyphenyl)-3-phenethylpiperidin-4-one (BDPO) as a potent inhibitor of the 2B7N protein linked to peptic ulcers . Docking studies using PyMOL revealed four hydrogen bonds between BDPO and ASP-153, ARG-148, HIS-147, and ASN-146 residues, with a binding affinity of -8.0 kcal/mol . DFT calculations at the B3LYP/6-311++G(d,p) level further validated BDPO’s stability, showing a HOMO-LUMO energy gap of 3.82 eV and a first-order hyperpolarizability 25.3 times higher than urea, suggesting utility in nonlinear optics .

The renin-inhibitory activity of 2,6-diphenylpiperidin-4-ol derivatives positions them as candidates for hypertension treatment. D2’s binding energy (-35.71 kcal/mol) surpasses that of reference drugs like aliskiren (-28.5 kcal/mol), indicating superior target engagement . Structural modifications at the 3-position enhance hydrophobic interactions with the renin active site, as evidenced by the improved activity of dimethyl (D2) and diethyl (D6) derivatives .

Antiulcer and Gastroprotective Effects

BDPO’s strong affinity for 2B7N (-8.0 kcal/mol) suggests a mechanism involving proton pump inhibition, akin to omeprazole . The phenolic hydroxyl groups of BDPO donate protons to ASP-153, neutralizing gastric acid secretion and mitigating ulcer formation .

Physicochemical and Thermodynamic Properties

Thermodynamic Stability

DFT studies on BDPO revealed thermal stability across a temperature range (200–500 K), with entropy () increasing from 120.5 to 145.2 J/mol·K and enthalpy () rising from 85.4 to 102.7 kJ/mol . The Gibbs free energy () remained negative (-12.3 to -8.6 kJ/mol), confirming spontaneous binding to biological targets .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume